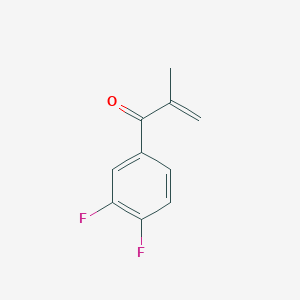
3-(3,5-Difluoro-benzyl)-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3,5-Difluoro-benzyl)-piperazin-2-one typically involves the reaction of 3,5-difluorobenzyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3,5-Difluoro-benzyl)-piperazin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl alcohol, while reduction may produce difluorobenzylamine .
Scientific Research Applications
(S)-3-(3,5-Difluoro-benzyl)-piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of (S)-3-(3,5-Difluoro-benzyl)-piperazin-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(3,5-Difluoro-benzyl)-piperazine
- (S)-3-(3,5-Difluoro-phenyl)-piperazin-2-one
- (S)-3-(3,5-Difluoro-benzyl)-piperidine
Uniqueness
(S)-3-(3,5-Difluoro-benzyl)-piperazin-2-one is unique due to its specific substitution pattern on the benzyl ring and the presence of the piperazin-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1246548-59-3 |
|---|---|
Molecular Formula |
C11H12F2N2O |
Molecular Weight |
226.22 g/mol |
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H12F2N2O/c12-8-3-7(4-9(13)6-8)5-10-11(16)15-2-1-14-10/h3-4,6,10,14H,1-2,5H2,(H,15,16) |
InChI Key |
DJBMJZPBXLYNQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dibenzo[b,d]furan-4,6-diamine](/img/structure/B13704890.png)



![Ethyl 3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propanoate](/img/structure/B13704908.png)








